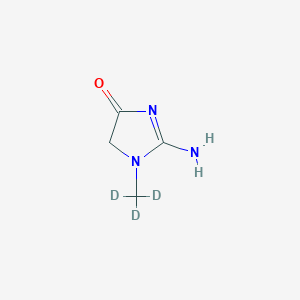

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

肌酸酐-d3 是一种稳定的同位素标记化合物,主要用作质谱法中定量肌酸酐的内标。 它在肾脏、肝脏和胰腺中合成,并通过血液运输到肌肉和大脑,在那里被磷酸化为磷酸肌酸 。由于肌酸酐-d3 在测量中的稳定性和准确性,它在临床诊断、法医分析和研究应用中特别有价值。

作用机制

肌酸酐-d3 通过充当稳定的同位素标记内标来发挥其作用。在质谱法中,它通过提供一个比较的参考点来帮助准确地定量肌酸酐。 所涉及的分子靶点和途径包括肌酸激酶-磷酸肌酸循环,该循环在肌肉和其他组织的能量代谢中起着至关重要的作用 .

生化分析

Biochemical Properties

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes. Threonine aldolases catalyze the cleavage of threonine to glycine and acetaldehyde, and they also facilitate the reverse aldol reaction, forming chiral β-hydroxy-α-amino acids . The interaction between this compound and threonine aldolases is crucial for the synthesis of these chiral compounds, which are important precursors for pharmaceuticals.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the overexpression of genes involved in the kynurenine pathway, such as 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase, can affect the expression levels of indoleamine 2,3-dioxygenase 1 and interferon-gamma in inflammatory conditions . This modulation of gene expression and signaling pathways highlights the potential impact of this compound on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the condensation process catalyzed by 2-amino-3-oxobutyrate CoA ligase involves the loss of the pro-R hydrogen atom of glycine and occurs with the inversion of stereochemistry . This interaction is indicative of the compound’s ability to influence enzymatic reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies on similar compounds have shown that factors such as solvent polarity, pH, and the presence of β-cyclodextrin can influence the stability and degradation of the compound . These temporal effects are important for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has demonstrated dose-dependent increases in hepatotoxicity and oxidative stress in zebrafish . These findings suggest that this compound may exhibit similar dosage effects, including potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, the degradation of aromatic hydrocarbons by bacteria involves upper and lower pathways, with enzymes catalyzing the conversion of the original compound to central intermediates and subsequent cleavage to yield metabolites for biomass production . Understanding these metabolic pathways is essential for elucidating the role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that mediates the exchange of essential amino acids across biological barriers . This transporter is predominantly expressed in various tissues, including the cerebral cortex, blood-brain barrier, and several types of cancer, facilitating the targeted delivery of compounds like this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the inclusion complex formation with β-cyclodextrin can affect the localization and activity of the compound within cells . Understanding the subcellular localization is crucial for determining the functional role of this compound in cellular processes.

准备方法

合成路线和反应条件

肌酸酐-d3 的合成涉及将氘原子掺入肌酸酐分子中。这通常是通过一系列化学反应来实现的,这些反应将氢原子替换为氘。 该过程通常从合成氘化前体开始,然后通过特定的反应条件将其转化为肌酸酐-d3 .

工业生产方法

肌酸酐-d3 的工业生产涉及使用氘化试剂进行大规模化学合成。 该工艺针对高产率和高纯度进行了优化,确保最终产品符合分析应用中作为内标使用的严格要求 .

化学反应分析

反应类型

肌酸酐-d3 经历各种化学反应,包括:

氧化: 肌酸酐-d3 可以被氧化形成肌酸。

还原: 在特定条件下,它可以还原回肌酸。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,以确保形成所需的产物 .

主要产物

科学研究应用

肌酸酐-d3 具有广泛的科学研究应用,包括:

相似化合物的比较

类似化合物

肌酸酐: 肌酸酐-d3 的非氘化形式,在类似的应用中使用,但没有同位素标记。

肌酸: 肌酸酐的前体,参与肌肉中的能量代谢。

磷酸肌酸: 肌酸的磷酸化形式,充当肌肉细胞中的能量储存库.

独特性

肌酸酐-d3 由于其稳定的同位素标记而独一无二,这在分析测量中提供了更高的准确性和可靠性。 这使其在需要精确定量的临床诊断和研究应用中特别有价值 .

属性

CAS 编号 |

143827-20-7 |

|---|---|

分子式 |

C4H7N3O |

分子量 |

116.14 g/mol |

IUPAC 名称 |

2-imino-1-(trideuteriomethyl)imidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 |

InChI 键 |

DDRJAANPRJIHGJ-FIBGUPNXSA-N |

SMILES |

CN1CC(=O)N=C1N |

手性 SMILES |

[2H]C([2H])([2H])N1CC(=O)NC1=N |

规范 SMILES |

CN1CC(=O)NC1=N |

外观 |

Assay:≥98% deuterated forms (d1-d3)A crystalline solid |

同义词 |

2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one; 1-(Methyl-d3)glycocyamidine; 1-(Methyl-d3)hydantoin-2-imide; 2-Amino-1-(methyl-d3)-1,5-dihydroimidazol-4-one; 2-Amino-1-(methyl-d3)imidazolin-4-one; NSC 13123-d3; TEGO Cosmo C 250-d3; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)